molecular formula C20H15FO2 B7763327 3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde

3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B7763327
M. Wt: 306.3 g/mol
InChI Key: ZVKTZKMCKLFHMH-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and an aldehyde functional group on a biphenyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Suzuki Coupling Reaction: This step involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. For example, 2-benzyloxy-1-bromo-3-fluorobenzene can be coupled with 4-formylphenylboronic acid to form the desired biphenyl structure.

    Oxidation: The resulting intermediate can be subjected to oxidation conditions to introduce the aldehyde functional group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.

    3’-(Benzyloxy)-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but lacks the fluoro substituent.

    3’-(Benzyloxy)-3-chloro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with a chloro substituent instead of fluoro.

Uniqueness

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a benzyloxy group and a fluoro substituent on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO2/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKTZKMCKLFHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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